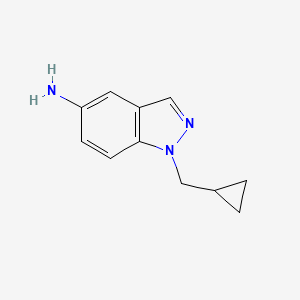

1-(Cyclopropylmethyl)-1H-indazol-5-amine

Description

Properties

CAS No. |

928821-19-6 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)indazol-5-amine |

InChI |

InChI=1S/C11H13N3/c12-10-3-4-11-9(5-10)6-13-14(11)7-8-1-2-8/h3-6,8H,1-2,7,12H2 |

InChI Key |

PEKWOTFOXBISQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C3=C(C=C(C=C3)N)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Indazole Core Structures

Classical Approaches to Indazole Synthesis

Classical methods for constructing the indazole core have been established for over a century and typically involve condensation and cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Condensation reactions are a cornerstone of classical indazole synthesis, often involving the reaction of a hydrazine (B178648) derivative with a carbonyl compound. A notable method involves the condensation of o-halobenzaldehydes or ketones with hydrazine. chemicalbook.com For instance, the reaction of o-fluorobenzaldehydes with hydrazine can yield indazoles. However, this direct approach can sometimes lead to side reactions, such as the competitive Wolf-Kishner reduction, which forms fluorotoluenes. researchgate.net

To circumvent such side reactions, a more practical variation involves the prior conversion of the aldehyde to its O-methyloxime. The condensation of these O-methyloximes (specifically the E-isomers) with hydrazine effectively suppresses the reduction pathway and provides a more reliable route to the desired indazole core. researchgate.net Another classical approach is the condensation of 2-hydroxybenzaldehyde or ketones with hydrazine hydrochloride in a suitable solvent like ethanol (B145695) under reflux conditions to form the 1H-indazole structure. chemicalbook.comresearchgate.net

Intramolecular cyclization is the key step in many classical indazole syntheses, forming the pyrazole (B372694) ring fused to the benzene ring. One of the earliest methods is the Jacobsen indazole synthesis, which involves the cyclization of N-acetyl-o-toluidines via nitrozation. researchgate.net

Other important cyclization strategies include:

Reductive Cyclization: Precursors containing a nitro group ortho to a side chain that can react with a nitrogen source are common starting materials. For example, 2-nitrobenzaldehyde (B1664092) can be condensed with malonic acid in the presence of ammonium (B1175870) formate, and the resulting intermediate undergoes reductive cyclization to yield an indazole derivative. chemicalbook.com Similarly, reductive cyclization of o-nitrobenzylidene amines can be promoted by reagents like MoO2Cl2(dmf)2 and triphenylphosphine. organic-chemistry.org

Diazotization-Cyclization: This protocol is effective for synthesizing 3-substituted 1H-indazoles from o-alkynylanilines. The process involves the diazotization of the aniline (B41778) followed by an intramolecular cyclization. chemicalbook.com

Thermo-induced Isomerization and Cyclization: Certain o-haloaryl N-sulfonylhydrazones can undergo a thermally induced isomerization, followed by a copper-oxide-mediated cyclization to afford 1H-indazoles. nih.gov

Modern Advancements in Indazole Synthesis Relevant to Substituted Indazoles

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the indazole core, often employing transition metal catalysis. These methods offer greater functional group tolerance, milder reaction conditions, and novel pathways for creating substituted indazoles.

Transition metals, particularly palladium and copper, have revolutionized the synthesis of heterocyclic compounds, including indazoles. These catalysts facilitate the formation of key carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds required for the indazole ring system.

Palladium catalysts are highly versatile and have been employed in various strategies for indazole synthesis.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been adapted for indazole synthesis. This involves coupling a bromo-indazole derivative with an organoboronic acid using a palladium catalyst, such as PdCl2(dppf), to introduce diverse substituents onto the indazole core. nih.gov

Intramolecular Amination: The Buchwald-Hartwig amination has been successfully applied in an intramolecular fashion to construct the indazole nucleus. nih.gov This method typically involves the cyclization of 2-halobenzophenone tosylhydrazones. nih.gov A related approach is the palladium-catalyzed intramolecular N-arylation of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org

C-H Activation/Functionalization: Palladium can catalyze the direct functionalization of C-H bonds. One such strategy involves a catalytic C-H activation of benzophenone (B1666685) tosylhydrazones followed by intramolecular amination to form the indazole ring. nih.gov Another example is the oxidative alkenylation of indazole derivatives with various olefins, using Pd(OAc)2 as the catalyst, to introduce alkenyl groups at the C3 or C7 positions. acs.org

A summary of representative palladium-catalyzed reactions for indazole synthesis is provided below.

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Bromo-indazole, Boronic acid | PdCl2(dppf), K2CO3 | Forms C-C bonds on the indazole core. nih.gov |

| Buchwald-Hartwig Amination | 2-Halobenzophenone tosylhydrazone | Palladium catalyst | Intramolecular C-N bond formation under mild conditions. nih.gov |

| C-H Activation/Amination | Benzophenone tosylhydrazone | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Forms indazoles from non-halogenated precursors. nih.gov |

| Intramolecular N-Arylation | N-Aryl-N-(o-bromobenzyl)hydrazine | Palladium catalyst | Tolerates a wide range of substituents. organic-chemistry.org |

Transition Metal-Catalyzed Coupling and Annulation Reactions

Copper-Catalyzed N-N Bond Formation for Indazole Synthesis

Copper catalysts are particularly effective in promoting the crucial N-N bond formation step in indazole synthesis. These methods often provide efficient and direct routes to the indazole core.

Oxidative Dehydrogenative Coupling: A copper/air catalytic system can achieve intramolecular N-N bond formation through an oxidative dehydrogenative coupling process, providing a route to indazol-3-one derivatives. rsc.org

One-Pot Multi-Component Reactions: Copper catalysts enable elegant one-pot syntheses of 2H-indazoles from simple starting materials. acs.orgnih.govresearchgate.net A common example is the three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where the copper catalyst facilitates both C-N and N-N bond formation. acs.orgnih.govresearchgate.net

Intramolecular Cyclization of Ketimines: A facile synthesis of 1H-indazoles involves the reaction of o-aminobenzonitriles with organometallic reagents to form o-aminoaryl N-H ketimine intermediates. Subsequent Cu(OAc)2-catalyzed N-N bond formation, using oxygen as the terminal oxidant, yields a wide variety of 1H-indazoles, including those with alkyl and cyclopropyl (B3062369) groups. acs.org

Below is a table summarizing key copper-catalyzed methodologies for indazole synthesis.

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Oxidative Dehydrogenative Coupling | 2-Acyl-N,N'-diarylhydrazines | Copper/Air | Forms N,N'-diarylindazol-3-ones. rsc.org |

| One-Pot Three-Component Reaction | 2-Bromobenzaldehyde, Primary amine, Sodium azide | CuI, TMEDA | Consecutive C-N and N-N bond formation. acs.orgresearchgate.net |

| N-N Bond Formation via Ketimines | o-Aminobenzonitrile, Organometallic reagent | Cu(OAc)2, O2 | Conserves both nitrogen atoms from the starting material; suitable for alkyl-substituted indazoles. nih.govacs.org |

| Cyclization of o-Haloaryl N-sulfonylhydrazones | o-Haloaryl N-sulfonylhydrazone | Cu2O or Cu(OAc)2·H2O | Forms 1H-indazoles via intramolecular cyclization. nih.gov |

Metal-Free Synthetic Routes to Indazoles

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce cost and metal contamination in final products. rsc.org Several effective metal-free strategies for indazole synthesis have been established. acs.org

N-N bond-forming oxidative cyclization is a powerful method for constructing the indazole ring. nih.govorganic-chemistry.org This approach can be used to synthesize all three tautomeric forms of indazoles (1H, 2H, and 3H) from readily available precursors like 2-aminomethyl-phenylamines. nih.govorganic-chemistry.org The oxidation of the anilinic nitrogen to a nitroso intermediate, followed by nucleophilic attack and cyclization, is a proposed mechanism for this transformation. organic-chemistry.org Various oxidants can be employed, including iodine in the presence of potassium iodide and sodium acetate (B1210297), or [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov Another approach involves the intramolecular oxidative cyclization of aryl hydrazones using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under an oxygen atmosphere. thieme-connect.com

The 1,3-dipolar cycloaddition reaction is a highly efficient method for constructing five-membered heterocyclic rings, including the indazole core. acs.orgresearchgate.net A common strategy involves the reaction of in situ generated arynes with diazo compounds. acs.orgorganic-chemistry.org This [3+2] cycloaddition provides a direct and efficient route to a wide array of substituted indazoles under mild reaction conditions. researchgate.net

Another variation employs nitrile imines as the 1,3-dipole, which react rapidly with benzyne (B1209423) to afford N(1)-C(3) disubstituted indazoles. acs.orgacs.org Sydnones, which are stable, cyclic 1,3-dipoles, can also react with arynes in a [3+2] cycloaddition to selectively produce 2H-indazoles in high yields. nih.govorganic-chemistry.orgnih.gov This reaction typically proceeds through a bicyclic adduct that spontaneously extrudes carbon dioxide to form the aromatic 2H-indazole product. nih.gov

Syntheses starting from readily available and specifically functionalized precursors offer practical and often scalable routes to indazoles. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and operationally simple method to access a broad range of indazoles in good to excellent yields. organic-chemistry.orgacs.org This process is insensitive to air and moisture, making it highly practical. acs.org

Another valuable precursor is 2-formylphenylboronic acid. rsc.orgresearchgate.net A method involving a copper(II) acetate-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure, has been developed for the synthesis of 1N-alkoxycarbonyl indazoles. rsc.orgrsc.orgnih.govresearchgate.net This transformation can be performed efficiently as a two-step, one-pot procedure. rsc.orgnih.gov

Electrochemical Synthesis Approaches for Indazoles

Electrosynthesis has emerged as a sustainable and powerful tool in organic chemistry, often avoiding the need for chemical oxidants or catalysts. acs.org Several electrochemical methods for the synthesis and functionalization of indazoles have been developed.

One approach involves the electrochemical oxidative radical Csp²–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org This method is performed under metal-catalyst-free and chemical-oxidant-free conditions, where anodic oxidation of the N–H bond generates a nitrogen-centered radical that subsequently cyclizes. rsc.org Electrochemical methods can also be used for the selective N1-acylation of indazoles, where the indazole is first reduced to an indazole anion before reacting with an acid anhydride (B1165640). organic-chemistry.org Furthermore, the C3–H sulfonylation of 2H-indazoles has been achieved using an external oxidant-free electrochemical method with sulfonyl hydrazides as the sulfonyl source. acs.org The selective synthesis of 1H-indazole N-oxides can also be accomplished electrochemically, and the outcome can be controlled by the choice of cathode material. nih.gov

Regioselectivity and Tautomerism Control in Indazole Synthesis

The indazole ring exhibits annular tautomerism, existing primarily as the 1H- and 2H-tautomers. beilstein-journals.org The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-form. beilstein-journals.orgchemicalbook.comnih.gov This inherent property influences the regioselectivity of substitution reactions, particularly N-alkylation, which often yields a mixture of N-1 and N-2 substituted products. beilstein-journals.org

Controlling the regioselectivity of these reactions is a significant challenge in indazole chemistry. nih.gov The outcome of N-alkylation can be influenced by several factors, including the reaction conditions (base, solvent), the nature of the electrophile, and the steric and electronic properties of substituents on the indazole ring. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for many substituted indazoles. nih.gov Conversely, indazoles with electron-withdrawing groups at the C-7 position can exhibit high selectivity for the N-2 position. nih.gov In some cases, regioselective synthesis can be achieved through an equilibration process that favors the thermodynamically more stable N-1 substituted product. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(Cyclopropylmethyl)-1H-indazol-5-amine |

| 1H-indazole |

| 2H-indazole |

| 3H-indazole |

| Anthranil |

| [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) |

| Copper(II) acetate |

| Imidate esters |

| Nitrosobenzenes |

| Sodium hydride (NaH) |

| Tetrahydrofuran (THF) |

| 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) |

| 2-aminophenones |

| 2-formylphenylboronic acid |

| Diazodicarboxylates |

| Nitrile imines |

| Sydnones |

Strategies for Preferential Formation of 1H-Indazoles

Achieving regioselectivity in the synthesis of N-substituted indazoles is a significant challenge. The formation of either the 1H or 2H isomer can be directed by incorporating the N-substituent before or after the cyclization to form the indazole ring. nih.govbeilstein-journals.org

One primary strategy involves the reaction of a substituted hydrazine with an ortho-functionalized aryl precursor, such as an ortho-haloaryl ketone, aldehyde, or nitrile. nih.govbeilstein-journals.orgnih.gov This approach introduces the desired N-substituent at the N1 position before ring closure. A notable example is the copper-catalyzed reaction between an N-alkyl or N-arylhydrazine and a 2-haloaryl ketone. acs.org This method involves an initial amination followed by an intramolecular dehydration to regioselectively yield 1-substituted-1H-indazoles. acs.org The choice of base can be critical; for instance, potassium carbonate has been shown to provide superior yields compared to cesium carbonate in certain copper-catalyzed systems. acs.org

Another widely employed strategy is the direct N-alkylation of a pre-formed 1H-indazole scaffold. This reaction, however, can lead to a mixture of N1 and N2 alkylated products. nih.govbeilstein-journals.orgresearchgate.net Achieving selectivity requires careful optimization of reaction conditions. Studies have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) preferentially yields the N1-alkylated product. nih.govbeilstein-journals.orgresearchgate.net The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the indazole ring. beilstein-journals.orgresearchgate.net For example, bulky substituents at the C3 position can direct alkylation to the N1 position, achieving high regioselectivity (>99%). beilstein-journals.orgresearchgate.net Conversely, electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), can favor the formation of the N2 isomer. beilstein-journals.orgresearchgate.net

Intramolecular C-H bond amination is another powerful technique for constructing the 1H-indazole ring. nih.govnih.gov For instance, silver(I)-mediated intramolecular oxidative C-H amination allows for the synthesis of a variety of 3-substituted 1H-indazoles. nih.govacs.org Other methods include palladium-catalyzed C-H amination of aminohydrazones and iodine-mediated direct aryl C-H amination of arylhydrazones. nih.gov These cyclization strategies inherently form the 1H-indazole structure.

Furthermore, reaction control can dictate the isomeric outcome. In the synthesis of indazole ribonucleosides, thermodynamic control, achieved through longer reaction times, favors the formation of the more stable N1-regioisomer. nih.gov In contrast, kinetic control, with shorter reaction times, can selectively produce the N2-isomer. nih.gov

| Condition/Method | Starting Materials | Selectivity | Key Factors |

| Copper-Catalyzed Cyclization acs.org | 2-Haloaryl ketones, N-substituted hydrazines | High for 1H | Pre-incorporation of N-substituent, Base selection (e.g., K2CO3) |

| Direct N-Alkylation nih.govbeilstein-journals.orgresearchgate.net | 1H-Indazole, Alkylating agent (e.g., alkyl bromide) | Variable | Base/Solvent system (NaH/THF favors N1), Steric/Electronic effects |

| Silver(I)-Mediated C-H Amination nih.govacs.org | Substituted Hydrazones | High for 1H | Intramolecular cyclization onto C-H bond |

| Thermodynamic vs. Kinetic Control nih.gov | Indazole, Ribose derivative | Controlled | Longer reaction time (thermodynamic) favors N1, shorter (kinetic) favors N2 |

| Palladium-Catalyzed C-H Amination nih.gov | Aminohydrazones | High for 1H | Intramolecular cyclization |

Reactivity and Chemical Transformations of 1 Cyclopropylmethyl 1h Indazol 5 Amine

Reactions Involving the 5-Amino Group of the Indazole Core

The primary amino group at the C5 position of the indazole ring is a key functional handle, behaving as a typical aromatic amine. Its nucleophilicity allows for a variety of substitution reactions, leading to the formation of amides, sulfonamides, and carbamates. Furthermore, it can be converted into a diazonium salt, a versatile intermediate for a wide range of subsequent chemical transformations.

Amidation and Sulfonamidation Reactions

The 5-amino group of 1-(Cyclopropylmethyl)-1H-indazol-5-amine readily undergoes reactions with acylating and sulfonylating agents. Amidation is typically achieved by treating the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct. Similarly, sulfonamidation occurs upon reaction with a sulfonyl chloride, a common method for synthesizing sulfonamide derivatives which are significant in medicinal chemistry.

For instance, the reaction of a 5-aminoindazole (B92378) with a substituted sulfonyl chloride in a suitable solvent like pyridine leads to the formation of the corresponding N-(indazol-5-yl)sulfonamide. This transformation is demonstrated in the synthesis of compounds like 1-((2-chloro-5-methoxyphenyl) sulfonyl)-1H-indazol-5-amine, where the amino group of 5-amino-1H-indazole is functionalized. rsc.org The reaction proceeds by nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of a chloride ion.

Table 1: Representative Amidation and Sulfonamidation Reactions of 5-Aminoindazoles

| Starting Material | Reagent | Product | Reaction Type |

| 5-Amino-1H-indazole | 4-Methoxybenzenesulfonyl chloride | N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide | Sulfonamidation |

| 5-Amino-1H-indazole | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine | Sulfonamidation |

| This compound | Acetic Anhydride | N-(1-(Cyclopropylmethyl)-1H-indazol-5-yl)acetamide | Amidation |

Acylation and Carbamation Reactions

Acylation, a specific form of amidation, is readily accomplished using acylating agents such as acetyl chloride or acetic anhydride to introduce an acetyl group. These reactions are fundamental in synthetic chemistry for protecting amino groups or for building more complex molecular architectures.

Carbamation involves the reaction of the 5-amino group with reagents like chloroformates (e.g., ethyl chloroformate) or isocyanates to form carbamates. This functional group is a key structural motif in many biologically active compounds. The reaction typically proceeds under basic conditions to facilitate the nucleophilic attack of the amine on the carbonyl carbon of the carbamoylating agent.

Diazotization and Subsequent Chemical Transformations

The conversion of the 5-amino group into a diazonium salt represents a powerful synthetic strategy, opening pathways to a multitude of functional groups that are otherwise difficult to introduce directly onto the aromatic ring. The diazotization process involves treating this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. researchgate.netrsc.org

The resulting 1-(cyclopropylmethyl)-1H-indazol-5-diazonium salt is a highly valuable intermediate. It can undergo a variety of nucleophilic substitution reactions where the diazonium group (-N₂⁺) is displaced as nitrogen gas, a thermodynamically favorable process. acs.org

Key transformations of the diazonium salt include:

The Sandmeyer Reaction : This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. dntb.gov.uaresearchgate.net For example, treatment with CuCl or CuBr yields the corresponding 5-chloro- or 5-bromo-1-(cyclopropylmethyl)-1H-indazole.

Schiemann Reaction : For the introduction of fluorine, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt and then thermally decomposed to yield the 5-fluoro derivative.

Iodination : The introduction of iodine is achieved by treating the diazonium salt solution with potassium iodide (KI), which does not require a copper catalyst.

Hydroxylation : Heating the aqueous solution of the diazonium salt results in its reaction with water to form the corresponding 5-hydroxy-1-(cyclopropylmethyl)-1H-indazole.

Functionalization of the Indazole Core

Beyond the reactivity of the amino group, the indazole scaffold itself can be functionalized. This includes electrophilic substitution on the benzene (B151609) portion of the ring system and substitution at the C3 position of the pyrazole (B372694) ring.

Electrophilic Aromatic Substitution on the Benzene Ring of the Indazole Scaffold

The benzene ring of the this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the 5-amino group. As a powerful activating group, the amino functionality directs incoming electrophiles to the positions ortho and para to itself, which correspond to the C4 and C6 positions of the indazole ring. The N1-cyclopropylmethyl group is weakly activating, further enhancing the ring's reactivity. Therefore, reactions such as halogenation (e.g., with Br₂ in acetic acid) or nitration (with HNO₃/H₂SO₄) are expected to yield predominantly 4- and 6-substituted products. The precise ratio of these isomers would depend on steric factors and reaction conditions.

Substitution and Derivatization at the Pyrazole Ring (e.g., C3-functionalization)

The C3 position of the pyrazole ring in N1-substituted indazoles is susceptible to deprotonation by a strong base followed by reaction with an electrophile, or via direct halogenation. This position is particularly important for derivatization in drug discovery.

Halogenation at C3: Direct halogenation at the C3 position is a common and useful transformation. For instance, N1-substituted indazoles can be brominated at the C3 position using N-bromosuccinimide (NBS) or iodinated using reagents like iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH). This step is crucial as the resulting 3-haloindazoles are versatile intermediates for cross-coupling reactions.

Cross-Coupling Reactions at C3: The 3-halo-1-(cyclopropylmethyl)-1H-indazoles can be readily used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. A prominent example is the Suzuki-Miyaura coupling, where a 3-bromo or 3-iodoindazole is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to introduce a variety of aryl or heteroaryl substituents at the C3 position. This methodology is a cornerstone for creating diverse libraries of indazole derivatives for biological screening.

Table 2: C3-Functionalization Reactions of N1-Substituted Indazoles

| Reaction Type | Reagents & Conditions | Product Type |

| C3-Iodination | I₂, KOH, DMF | 3-Iodo-1-(cyclopropylmethyl)-1H-indazole |

| C3-Bromination | N-Bromosuccinimide (NBS), CH₃CN | 3-Bromo-1-(cyclopropylmethyl)-1H-indazole |

| Suzuki-Miyaura Coupling | 3-Haloindazole, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-1-(cyclopropylmethyl)-1H-indazole |

Cross-Coupling Reactions (e.g., Suzuki Coupling at various positions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation in the synthesis of complex organic molecules. For this compound, these reactions offer numerous possibilities for structural diversification at various positions of the indazole ring.

The most common approach for cross-coupling reactions on the indazole ring involves the introduction of a halide at the desired position, which then serves as a handle for reactions like the Suzuki-Miyaura coupling. While there are no specific reports on the cross-coupling of this compound, the reactivity of analogous indazole derivatives provides a clear roadmap for potential transformations.

Suzuki Coupling at the C5-Position: The 5-amino group can be converted into a more suitable leaving group for Suzuki coupling, such as a halide, via a Sandmeyer reaction. The resulting 5-bromo or 5-iodo-1-(cyclopropylmethyl)-1H-indazole could then be coupled with a variety of aryl or heteroaryl boronic acids. Studies on the Suzuki coupling of 5-bromoindazoles have demonstrated the feasibility of this approach, typically employing a palladium catalyst like Pd(dppf)Cl2 in the presence of a base such as K2CO3. nih.govresearchgate.net

Suzuki Coupling at Other Positions:

C3-Position: The C3 position of the indazole ring can also be functionalized. For instance, a synthetic route could involve the iodination of the N-protected indazole at the C3 position, followed by a Suzuki-Miyaura coupling reaction. mdpi.com Research has shown successful Suzuki-Miyaura coupling of 3-bromo-1H-indazol-5-amine with various arylboronic acids under microwave-assisted conditions, utilizing a Pd(OAc)2/RuPhos catalyst system. researchgate.net

C7-Position: Regioselective functionalization at the C7 position is also achievable. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been reported, followed by a successful palladium-mediated Suzuki–Miyaura reaction with boronic acids. nih.govrsc.org This suggests that if a suitable directing group were present at the C4 position of this compound, a similar strategy could be employed.

Alternative Cross-Coupling Strategies:

C-H Activation: Recent advances in transition-metal-catalyzed C-H activation provide a more direct route for the functionalization of indazoles, avoiding the need for pre-functionalization with halides. mdpi.comrsc.org For example, rhodium(III)-catalyzed C-H olefination of (1H)-indazole has been demonstrated at the C7 position using a removable directing group. researchgate.net Manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles has also been reported. nih.gov These methods could potentially be adapted for the selective functionalization of the benzene portion of the indazole ring in this compound.

Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org A directing metalation group (DMG) on the indazole ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic center for reaction with an electrophile. The N1-substituent or a suitably modified C5-amino group on this compound could potentially act as a DMG to direct functionalization at the C7 or C4/C6 positions, respectively.

| Indazole Substrate | Position of Coupling | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | C5 | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | nih.gov |

| 3-Bromo-1H-indazol-5-amine | C3 | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | researchgate.net |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | C7 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Moderate to Good | nih.gov |

Chemical Reactivity of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group attached to the N1 position of the indazole ring is not merely a passive substituent. Its strained three-membered ring imparts unique chemical properties that can be exploited in various chemical transformations.

The high ring strain of the cyclopropane (B1198618) ring makes the cyclopropylmethyl group susceptible to ring-opening reactions under certain conditions, particularly those involving radical or highly electrophilic intermediates. nih.gov

The formation of a radical at the methylene (B1212753) carbon adjacent to the cyclopropyl (B3062369) ring can lead to a very rapid ring-opening to form the more stable but-3-enyl radical. This rearrangement is often irreversible and serves as a hallmark for the intermediacy of a cyclopropylmethyl radical. The rate of this ring-opening is extremely fast, making the cyclopropylmethyl group a useful "radical clock" to probe the kinetics of radical reactions.

While radical-mediated ring-opening is a key reactivity pathway, other conditions can also induce this transformation. For example, the reaction of N-cyclopropyl-amides with Lewis acids such as AlCl₃ has been shown to result in ring-opening to afford N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net This suggests that under strongly acidic or electrophilic conditions, the cyclopropylmethyl group on the indazole could potentially undergo a similar rearrangement.

The stability of the cyclopropylmethyl group in this compound is dependent on the reaction conditions. In general, the N-cyclopropylmethyl group is stable under many standard synthetic transformations, including the palladium-catalyzed cross-coupling conditions discussed earlier, provided that radical initiators or strong electrophiles are absent.

The basicity of the nitrogen atoms in the indazole ring can influence the stability of the N-cyclopropylmethyl group, particularly under acidic conditions. Indazoles are weakly basic, and protonation at N2 could potentially activate the N1-cyclopropylmethyl bond towards nucleophilic attack or rearrangement, although this is generally not observed under typical acidic workup conditions. The stability of N-alkyl indazoles is generally high, and the cyclopropylmethyl group is not expected to be significantly more labile than other N-alkyl groups under neutral or moderately basic conditions. nih.gov

The rapid and well-characterized ring-opening of the cyclopropylmethyl radical makes it an invaluable tool for mechanistic studies in radical chemistry. rsc.org If a reaction involving a substrate containing a cyclopropylmethyl group yields products with a but-3-enyl moiety, it is strong evidence for the involvement of a radical intermediate.

This principle could be applied to study the mechanisms of reactions involving this compound. For example, if a reaction designed to functionalize the indazole ring under potentially radical-forming conditions (e.g., using certain oxidants or light-initiated reactions) leads to the formation of a 1-(but-3-enyl)-1H-indazol-5-amine derivative, it would strongly suggest a radical pathway. The ratio of the ring-opened to the intact cyclopropylmethyl product can be used to calculate the rate of the competing reaction, as the rate of the cyclopropylmethyl radical ring-opening is known.

| Reaction Type | Conditions | Outcome | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Radical Formation | Radical initiator (e.g., AIBN, light) | Rapid ring-opening to but-3-enyl radical | Indicator of a radical intermediate | |

| Acid-Catalyzed Rearrangement | Strong Lewis acids (e.g., AlCl₃) on N-cyclopropyl amides | Ring-opening and rearrangement | Potential reactivity under strongly electrophilic conditions | rsc.org |

| Mechanistic Probe | Reaction conditions under investigation | Formation of but-3-enyl product | Evidence for a radical pathway | rsc.org |

Theoretical and Computational Studies on 1 Cyclopropylmethyl 1h Indazol 5 Amine

Electronic Structure and Molecular Conformation Analysis

The electronic structure and preferred three-dimensional shape (conformation) of 1-(Cyclopropylmethyl)-1H-indazol-5-amine are fundamental to its chemical behavior. Theoretical studies on indazole derivatives typically employ methods like Density Functional Theory (DFT) to model these properties. researchgate.netnih.gov

Electronic Structure: Analysis of the electronic structure would involve mapping the electron density distribution to identify electron-rich and electron-deficient regions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. researchgate.net For an amino-substituted indazole, the HOMO is expected to be localized primarily on the indazole ring system and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Molecular Conformation: The conformation of the molecule is largely defined by the orientation of the cyclopropylmethyl group relative to the indazole ring. Due to the rotational freedom around the N1-CH₂ bond, several conformers may exist. Computational methods are used to calculate the potential energy surface by rotating this bond, allowing for the identification of the most stable (lowest energy) conformation. In this ground state, steric hindrance between the cyclopropylmethyl group and the hydrogen atom at the C7 position of the indazole ring would be minimized. The planarity of the bicyclic indazole core is a key feature, contributing to its aromaticity. nih.gov

Table 1: Representative Calculated Electronic Properties for an Indazole Derivative (Note: This table is illustrative and based on typical values for indazole analogues, as specific data for this compound is not available.)

| Parameter | Representative Value | Significance |

| HOMO Energy | -5.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful computational method used extensively to investigate the properties and reactivity of indazole systems with a high degree of accuracy. nih.govnih.gov

A primary application of DFT in the study of indazoles is the elucidation of reaction mechanisms. nih.gov The synthesis of this compound typically involves the N-alkylation of 1H-indazol-5-amine. This reaction can potentially yield two different products: the desired N1-alkylated isomer and the corresponding N2-alkylated isomer.

DFT calculations can model the entire reaction pathway for both N1 and N2 alkylation. wuxibiology.com This involves:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (indazol-5-amine anion and the cyclopropylmethyl halide) and the products.

Transition State Searching: Identifying the highest-energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides insight into the geometry of the reaction at its most critical point.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy indicates a faster reaction rate. By comparing the activation energies for N1 versus N2 alkylation, a prediction can be made about which isomer will be formed more quickly (the kinetic product). wuxibiology.com

Studies on similar indazoles have shown that factors like the choice of solvent and base can influence the reaction pathway, and these effects can be modeled computationally. d-nb.info

Regioselectivity is a critical aspect of indazole chemistry, particularly in substitution reactions like N-alkylation. beilstein-journals.org As mentioned, alkylation can occur at either the N1 or N2 position. DFT calculations are instrumental in predicting the regiochemical outcome. nih.gov

The prediction is based on comparing the stability of the potential products and the activation energies of the pathways leading to them. wuxibiology.com

Thermodynamic Control: By comparing the total energies of the optimized N1 and N2 isomers, DFT can predict which product is more stable. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole. nih.govnih.gov Therefore, the N1-substituted product, this compound, is expected to be the thermodynamically favored product.

Kinetic Control: By comparing the activation energies for the N1 and N2 alkylation transition states, the kinetically favored product can be predicted. The reaction pathway with the lower activation energy will proceed faster, leading to the major product under kinetic control. wuxibiology.com

For this compound, stereoselectivity is not a factor in its synthesis from achiral precursors. However, if the molecule were to participate in reactions creating a new chiral center, DFT could be employed to predict which stereoisomer would be favored by modeling the diastereomeric transition states.

The indazole ring system exhibits annular tautomerism, existing as the 1H-indazole and 2H-indazole forms. nih.gov Computational studies consistently show that the 1H tautomer is thermodynamically more stable than the 2H tautomer. nih.govbeilstein-journals.org This inherent stability difference is the reason why N1-substituted indazoles are often the major products in reactions that are under thermodynamic control. d-nb.info

DFT calculations can precisely quantify this energy difference. For the parent indazole, the 1H tautomer is calculated to be more stable by approximately 15-20 kJ/mol (3.6-4.8 kcal/mol). nih.gov This energy difference is expected to be similar for substituted analogues like this compound. By calculating the relative energies of the optimized structures of the 1H and 2H isomers of (Cyclopropylmethyl)-indazol-5-amine, their relative abundance at equilibrium can be predicted using the Boltzmann distribution equation.

Table 2: Representative DFT-Calculated Relative Energies of Indazole Tautomers (Note: This table is illustrative. The values represent typical energy differences found in computational studies of the indazole scaffold.)

| Isomer / Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Predicted Equilibrium Population (298 K) |

| 1H-Indazole | B3LYP/6-311++G(d,p) | 0.00 | >99% |

| 2H-Indazole | B3LYP/6-311++G(d,p) | +4.1 | <1% |

Molecular Modeling Approaches for Chemical Interactions (without biological implications)

Beyond intramolecular properties, molecular modeling can be used to study how this compound interacts with other molecules. These non-covalent interactions are crucial in understanding its physical properties and behavior in different chemical environments. mdpi.com

Modeling can be used to investigate:

Dimerization and Self-Association: Indazole derivatives can form dimers through hydrogen bonding (N-H···N) and π-π stacking interactions. Calculations can determine the geometry and binding energy of these dimers. The presence of the amino group in this compound provides an additional site for hydrogen bonding.

Solvent Interactions: The interaction of the molecule with solvent molecules can be modeled explicitly (including individual solvent molecules) or implicitly (treating the solvent as a continuous medium). These models help in understanding solubility and the effect of the solvent on conformational preferences and reaction pathways.

Interactions with Other Chemical Species: DFT can be used to calculate the interaction energies between the indazole derivative and other molecules, such as Lewis acids or bases. This involves analyzing electrostatic interactions, induction (polarization), and dispersion forces. mdpi.com For example, the nitrogen atoms of the pyrazole (B372694) ring and the amino group are potential sites for coordination with metal cations.

These computational approaches provide a detailed, atom-level understanding of the chemical nature of this compound, complementing and guiding experimental investigations.

Analytical and Spectroscopic Characterization of 1 Cyclopropylmethyl 1h Indazol 5 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(Cyclopropylmethyl)-1H-indazol-5-amine, distinct signals would be expected for the protons of the indazole ring, the cyclopropylmethyl group, and the amine group. The aromatic protons on the indazole core would typically appear in the downfield region of the spectrum. The protons of the cyclopropylmethyl group would exhibit characteristic shifts and coupling patterns, providing confirmation of this substituent. The protons of the amine group might appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The number of signals would confirm the total number of carbon atoms, and their chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and amine-substituted carbons.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes, based on general principles and data from similar structures.

Interactive Data Table: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | Aromatic CH | 6.5 - 8.0 | Multiplets |

| CH₂ (methyl) | 4.0 - 4.5 | Doublet | |

| CH (cyclopropyl) | 1.0 - 1.5 | Multiplet | |

| CH₂ (cyclopropyl) | 0.2 - 0.8 | Multiplets | |

| NH₂ | 3.5 - 5.0 | Broad Singlet | |

| ¹³C NMR | Aromatic C | 100 - 150 | - |

| CH₂ (methyl) | 50 - 60 | - | |

| CH (cyclopropyl) | 10 - 20 | - | |

| CH₂ (cyclopropyl) | 3 - 10 | - |

Note: This table is predictive and not based on published experimental data for this specific compound.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Fragmentation Analysis: By inducing fragmentation of the parent ion (MS/MS), characteristic fragment ions can be generated. The fragmentation pattern would provide valuable structural information, for instance, the loss of the cyclopropylmethyl group or fragments related to the indazole ring system. This helps in confirming the connectivity of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data

| Technique | Ion | Predicted m/z | Information Provided |

| ESI-MS | [M+H]⁺ | 188.1182 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | C₁₁H₁₄N₃ | Elemental Composition |

| MS/MS | Fragment | Varies | Structural Connectivity |

Note: The m/z value is calculated based on the molecular formula C₁₁H₁₃N₃ and is not from experimental data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H bonds of the aromatic and aliphatic parts, and C=C and C=N bonds of the indazole ring system.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The indazole ring system in this compound constitutes a chromophore that would absorb UV light at specific wavelengths, giving rise to a characteristic UV-Vis spectrum.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a pharmaceutical intermediate or active ingredient. A suitable reversed-phase HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature), and the peak area would be used to quantify its purity.

Interactive Data Table: Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with buffer |

| Detection | UV at a specific wavelength |

| Purity Determination | Peak area percentage |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate mixtures, assess compound purity, and determine the appropriate solvent system for larger-scale separations. In the analysis of this compound, a TLC experiment would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The choice of mobile phase is critical for achieving good separation. For amine-containing compounds like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly employed. A small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the mobile phase to prevent the streaking of the amine on the acidic silica gel.

The position of the compound on the developed plate is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific conditions of the experiment.

Table 1: Hypothetical TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Detection Method | Rf Value |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | UV Light (254 nm) | Data not available |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | UV Light (254 nm) | Data not available |

Note: The data in this table is hypothetical and serves as an example of how TLC data for this compound would be presented. Actual Rf values would need to be determined experimentally.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a single crystal of the compound of suitable size and quality would be required.

The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The resulting data allows for the determination of the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom in the molecule. This information confirms the connectivity of the atoms and provides the absolute configuration of chiral centers, if any are present.

Table 2: Expected Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Information |

| Crystal system | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space group | The symmetry of the arrangement of molecules within the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | Numerical values |

| α, β, γ (°) | The angles between the unit cell axes. | Numerical values |

| Volume (ų) | The volume of the unit cell. | Numerical value |

| Z | The number of molecules per unit cell. | Integer value |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Numerical value |

Note: The information in this table represents the typical parameters reported in a crystallographic study. Specific values for this compound are not currently published.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of a compound by mass. For an organic compound like this compound, the analysis typically focuses on the percentages of carbon (C), hydrogen (H), and nitrogen (N).

A small, accurately weighed sample of the purified compound is combusted in a controlled environment. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. From these measurements, the mass percentages of each element in the original sample can be calculated. These experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula (C₁₁H₁₃N₃). A close agreement between the found and calculated values provides strong evidence for the proposed empirical and molecular formula.

Table 3: Elemental Analysis Data for this compound (C₁₁H₁₃N₃)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 70.56 | Data not available |

| Hydrogen (H) | 7.00 | Data not available |

| Nitrogen (N) | 22.44 | Data not available |

Note: The "Found (%)" column would contain the results from the experimental analysis. These values are currently unavailable in the literature.

Applications and Utility of 1 Cyclopropylmethyl 1h Indazol 5 Amine in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate for Diversified Chemical Entities

1-(Cyclopropylmethyl)-1H-indazol-5-amine serves as a valuable building block for the synthesis of more complex molecules. The presence of a primary amine group on the indazole ring provides a reactive site for a wide array of chemical transformations. This amine functionality can undergo reactions such as acylation, alkylation, arylation, and sulfonylation, allowing for the introduction of diverse substituents and the construction of larger, more elaborate chemical structures.

The N-cyclopropylmethyl group at the 1-position of the indazole ring offers steric and electronic properties that can influence the reactivity and conformational flexibility of the resulting molecules. The synthesis of various indazole derivatives often involves multi-step sequences where the strategic functionalization of a core intermediate like this compound is a key step. nih.gov

Table 1: Potential Reactions for the Functionalization of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Acylation | Acid chlorides, anhydrides, in the presence of a base | Amides |

| Sulfonylation | Sulfonyl chlorides in the presence of a base | Sulfonamides |

| Reductive Amination | Aldehydes or ketones with a reducing agent | Secondary or tertiary amines |

| Buchwald-Hartwig Amination | Aryl halides or triflates with a palladium catalyst and a base | Diaryl or alkylaryl amines |

Contribution to Combinatorial Library Synthesis and Chemical Diversity Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, often utilized in the search for new materials and molecules with specific properties. youtube.com The structure of this compound is well-suited for its incorporation into combinatorial libraries. The reactive amine group allows for its attachment to a solid support or for its reaction with a variety of building blocks in a parallel synthesis format.

By systematically reacting this compound with a diverse set of reactants, a library of compounds with varied substituents at the 5-position can be generated. This approach enables the efficient exploration of a broad chemical space, which is crucial for identifying molecules with desired non-biological properties, such as specific photophysical characteristics or catalytic activity.

Exploration of Novel Chemical Architectures and Functional Materials

The indazole scaffold is known to be a component of some electronically active materials. researchgate.net While specific research on this compound in this area is not prominent, its structural motifs suggest potential for the development of novel chemical architectures and functional materials. The aromatic nature of the indazole ring system, combined with the possibility of extensive functionalization, could be exploited to create conjugated systems with interesting electronic and photophysical properties.

For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The precise tuning of the electronic properties through substitution on the indazole ring could lead to materials with tailored absorption and emission spectra.

Development of Chemical Probes for Fundamental Research (excluding biological applications)

Chemical probes are essential tools for studying and understanding complex chemical processes. While many probes are designed for biological systems, there is also a need for probes in materials science and other areas of fundamental chemical research. The indazole core, when appropriately functionalized, has the potential to serve as a scaffold for such probes.

Future Research Directions in the Chemistry of 1 Cyclopropylmethyl 1h Indazol 5 Amine

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The advancement of 1-(cyclopropylmethyl)-1H-indazol-5-amine from a laboratory curiosity to a readily accessible building block for drug discovery and development hinges on the establishment of robust and economical synthetic pathways. While classical methods for indazole synthesis exist, future research should prioritize the development of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry and are amenable to large-scale production.

Key areas for investigation include:

Novel Cyclization Strategies: Exploration of innovative intramolecular cyclization reactions to construct the indazole core could lead to more efficient syntheses. This might involve transition-metal-catalyzed C-H activation or novel annulation reactions that proceed under milder conditions and with greater atom economy.

Greener Reaction Media and Catalysis: A shift towards the use of environmentally benign solvents, such as water or bio-based solvents, is crucial. Furthermore, the development and implementation of reusable solid-supported catalysts or biocatalysts could significantly reduce the environmental footprint of the synthesis.

Continuous Flow Synthesis: The adoption of continuous flow manufacturing offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless integration of reaction and purification steps. Developing a continuous flow process for the synthesis of this compound would be a significant step towards its industrial-scale production.

| Synthetic Strategy | Potential Advantages |

| C-H Activation | Increased atom economy, reduced pre-functionalization steps |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |

| Flow Chemistry | Improved safety, scalability, and process control |

Exploration of Undiscovered Reactivity Patterns and Chemoselective Functionalizations

A thorough understanding of the reactivity of this compound is fundamental to unlocking its full potential as a versatile scaffold. The molecule possesses multiple reactive sites, including the indazole ring system, the primary amine, and the cyclopropyl (B3062369) group. Future research should focus on systematically investigating the reactivity of these sites to enable the selective introduction of a wide range of functional groups.

Promising avenues for exploration include:

Late-Stage Functionalization: The development of methods for the selective functionalization of the indazole core at later stages of a synthetic sequence would provide rapid access to a diverse array of analogues. This could involve regioselective C-H functionalization, halogenation, or metal-catalyzed cross-coupling reactions.

Chemoselective Derivatization of the Amino Group: The primary amine at the C5 position is a key handle for derivatization. Research into chemoselective acylation, sulfonylation, and reductive amination reactions will be crucial for creating libraries of compounds with diverse physicochemical properties.

Reactivity of the Cyclopropylmethyl Group: The cyclopropylmethyl moiety, while often considered relatively inert, can participate in certain chemical transformations. Investigating its potential for ring-opening reactions or functionalization under specific conditions could unveil novel chemical space.

Advanced Computational Predictions for Structure-Property Relationships and Reaction Outcomes

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. The application of advanced computational chemistry to this compound can significantly accelerate its development by providing valuable insights into its behavior.

Future computational studies should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help to rationalize observed reactivity and guide the design of new reactions.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the conformational preferences of the molecule and its interactions with biological targets. This information is invaluable for understanding structure-activity relationships (SAR) and for the design of more potent and selective ligands.

Predictive Modeling of ADMET Properties: The development of quantitative structure-property relationship (QSPR) models can aid in the early prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This can help to prioritize the synthesis of compounds with more favorable pharmacokinetic profiles.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectroscopic data |

| Molecular Dynamics (MD) | Analysis of conformational flexibility and intermolecular interactions |

| QSPR Modeling | Prediction of ADMET properties |

Integration with Automated Synthesis and High-Throughput Methodologies for Chemical Discovery

To fully explore the chemical space around the this compound scaffold, the integration of automated synthesis and high-throughput screening is essential. These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly accelerating the pace of drug discovery.

Future efforts in this area should include:

Development of Automated Synthetic Platforms: The design and implementation of robotic platforms for the automated synthesis of analogues of this compound would allow for the rapid generation of compound libraries for biological screening.

High-Throughput Screening (HTS): The synthesized compound libraries can be subjected to HTS against a wide range of biological targets to identify initial hits for further optimization.

DNA-Encoded Library (DEL) Technology: The use of DEL technology, where each compound is tagged with a unique DNA barcode, allows for the screening of massive libraries of compounds in a single experiment. The development of synthetic routes compatible with DEL technology would be a major advance.

The strategic exploration of these future research directions will be instrumental in unlocking the full potential of this compound as a valuable building block in the development of next-generation therapeutics. Through the synergistic application of innovative synthesis, detailed reactivity studies, advanced computational modeling, and high-throughput technologies, the scientific community can pave the way for the discovery of novel medicines with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Cyclopropylmethyl)-1H-indazol-5-amine?

- Methodology : Multi-step synthesis typically involves:

Cyclopropane introduction : Alkylation of indazole precursors with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF, 80°C).

Amine functionalization : Reductive amination or nucleophilic substitution to install the amine group at the 5-position.

Purification : Column chromatography (silica gel, EtOAc/hexane) and recrystallization.

- Key Reference : A similar protocol for indazole derivatives was reported using cyclopropylmethyl groups in multi-step reactions .

- Optimization : Reaction yields improve with anhydrous conditions and controlled temperature.

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions and cyclopropane integration .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration validation .

- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations).

Q. What preliminary biological screening approaches are used to evaluate its activity?

- Assays :

- Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).

- Antimicrobial Screening : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays to identify potency variability.

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent results .

- Target Specificity Profiling : Screen against related enzymes (e.g., kinase panels) to rule off-target effects .

- Case Study : A pyrazole analog showed conflicting antimicrobial data due to assay-specific pH sensitivity .

Q. What experimental designs are optimal for assessing metabolic stability in preclinical studies?

- Protocol :

In vitro Models : Incubate with human/rat liver microsomes (HLM/RLM) and monitor degradation via LC-MS/MS.

CYP450 Inhibition : Use isoform-specific probes (e.g., CYP3A4) to identify metabolic pathways.

Half-life Calculation : Apply first-order kinetics to estimate t₁/₂ .

- Data Interpretation : Low stability may necessitate structural modification (e.g., blocking metabolically labile sites).

Q. How can computational modeling predict target binding modes for this compound?

- Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger to simulate interactions with active sites (e.g., kinase domains).

MD Simulations : Run 100 ns trajectories to assess binding stability (GROMACS/AMBER).

Pharmacophore Mapping : Identify critical H-bond donors/acceptors using MOE .

- Validation : Compare predictions with mutagenesis data (e.g., alanine scanning).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.